5-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
The compound 5-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a complex organic molecule that features a combination of imidazole, sulfanyl, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions
Imidazole Derivative Synthesis: The imidazole core can be synthesized through the cyclization of amido-nitriles under mild conditions using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Sulfanyl Group Introduction: The sulfanyl group can be introduced via nucleophilic substitution reactions where a thiol group is added to the imidazole derivative.
Oxadiazole Ring Formation: The final step involves the cyclization of the intermediate compound to form the oxadiazole ring, typically using dehydrating agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole: has several applications in scientific research:
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
5-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole: can be compared with other similar compounds to highlight its uniqueness:
4,5-Diphenyl-2-imidazolethiol: This compound shares the imidazole and sulfanyl groups but lacks the oxadiazole ring, which may result in different biological activities.
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: This compound has a phenol group instead of the oxadiazole ring, which may affect its chemical reactivity and applications.
Properties
IUPAC Name |
5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4OS/c1-17-12-14-20(15-13-17)24-26-21(30-29-24)16-31-25-27-22(18-8-4-2-5-9-18)23(28-25)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZNKDPOFTTWPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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